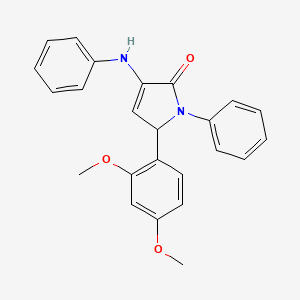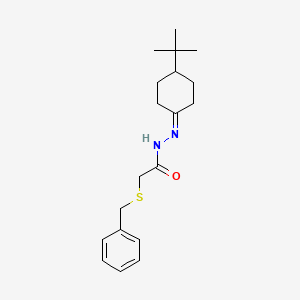
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as Methylene Blue, which is a well-known dye used in various applications. However, recent research has shown that Methylene Blue has several other potential applications, including its use in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of Methylene Blue is not fully understood. However, it is believed to work by increasing the production of ATP in cells, which can improve cellular function. It can also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Methylene Blue has several biochemical and physiological effects. It can increase the production of ATP in cells, which can improve cellular function. It can also act as an antioxidant and protect cells from oxidative stress. Additionally, it can improve blood flow and oxygenation in tissues, which can improve overall tissue function.
Avantages Et Limitations Des Expériences En Laboratoire
Methylene Blue has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations, such as its potential toxicity at high concentrations and its limited solubility in water.
Orientations Futures
There are several future directions for the research on Methylene Blue. One potential application is its use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another potential application is its use in the treatment of cancer. Additionally, Methylene Blue may have applications in the field of regenerative medicine, as it can improve cellular function and tissue oxygenation. Further research is needed to fully understand the potential applications of Methylene Blue and its mechanism of action in different scientific research fields.
In conclusion, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate, also known as Methylene Blue, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been extensively studied for its potential applications in various scientific research fields, including its use in the treatment of neurological disorders and cancer. Further research is needed to fully understand the potential applications of Methylene Blue and its mechanism of action in different scientific research fields.
Méthodes De Synthèse
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-benzoylmethioninate involves the reaction of N-benzoyl-L-methionine with thionyl chloride to form N-benzoyl-L-methionine thioester. This thioester is then reacted with 10H-phenothiazine in the presence of a base to form the final product, Methylene Blue.
Applications De Recherche Scientifique
Methylene Blue has been extensively studied for its potential applications in various scientific research fields. It has been shown to have neuroprotective effects and can improve cognitive function in patients with neurological disorders such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-33-16-15-19(27-25(30)18-9-3-2-4-10-18)26(31)32-17-24(29)28-20-11-5-7-13-22(20)34-23-14-8-6-12-21(23)28/h2-14,19H,15-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGQTKNXRCMQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-(10H-phenothiazin-10-yl)ethyl N-(phenylcarbonyl)methioninate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)




![1-[4-(4-nitrophenoxy)benzoyl]azepane](/img/structure/B5171009.png)

![2-{[3-(4-isopropylphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5171033.png)

![2,2-dimethyl-8-(methylthio)-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5171038.png)

![3-(3-chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171050.png)